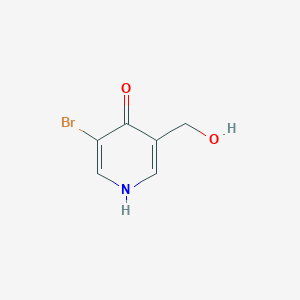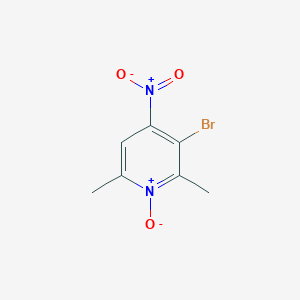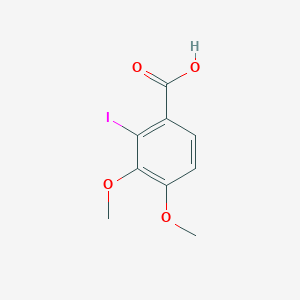
1-(2-(Dimethylamino)-5-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Dimethylamino)-5-nitrophenyl)ethanone is an organic compound with a complex structure that includes a dimethylamino group, a nitrophenyl group, and an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)-5-nitrophenyl)ethanone typically involves the nitration of 2-(dimethylamino)acetophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Dimethylamino)-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone group, to form carboxylic acids or other oxidized derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Reduction: 1-(2-(Dimethylamino)-5-aminophenyl)ethanone.
Oxidation: 1-(2-(Dimethylamino)-5-nitrophenyl)acetic acid.
Substitution: Products depend on the nucleophile used, such as 1-(2-(Dimethylamino)-5-halophenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(2-(Dimethylamino)-5-nitrophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-(Dimethylamino)-5-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The dimethylamino group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)ethanol: A related compound with similar functional groups but different structural arrangement.
2-(Dimethylamino)ethoxyethanol: Another compound with a dimethylamino group and an ethoxy group, used in various industrial applications.
Uniqueness: 1-(2-(Dimethylamino)-5-nitrophenyl)ethanone is unique due to the presence of both a nitro group and a dimethylamino group on the same aromatic ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other related compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
133659-66-2 |
|---|---|
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)-5-nitrophenyl]ethanone |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)9-6-8(12(14)15)4-5-10(9)11(2)3/h4-6H,1-3H3 |
InChI-Schlüssel |
HAULHUKZHBBGEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


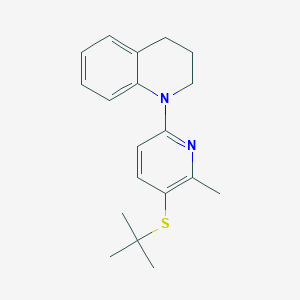
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13008801.png)
![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)
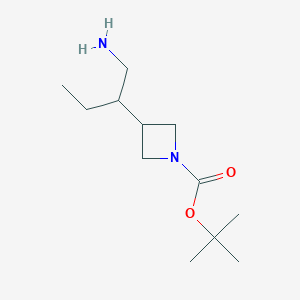


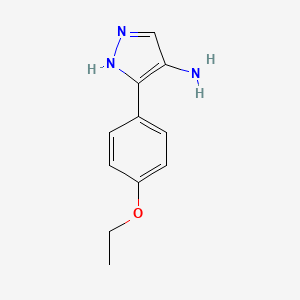
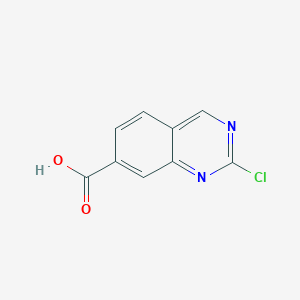


![7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13008857.png)
